3-Isocyanatofuran
Description
3-Isocyanatofuran (CAS RN: 63707-04-0) is a heterocyclic organic compound with the molecular formula C₅H₃NO₂ and a molecular weight of 123.08 g/mol. Its structure consists of a furan ring (a five-membered aromatic ring containing one oxygen atom) substituted with an isocyanate (–N=C=O) group at the 3-position . This compound is part of the broader isocyanate family, which is widely utilized in polymer synthesis, pharmaceuticals, and agrochemicals due to the high reactivity of the isocyanate group with nucleophiles like amines and alcohols.
Properties
IUPAC Name |
3-isocyanatofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO2/c7-4-6-5-1-2-8-3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICHEAWRQJUWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63707-04-0 | |
| Record name | 3-isocyanatofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isocyanatofuran can be synthesized through several methods. One common approach involves the reaction of furan with phosgene in the presence of a base to form the isocyanate group. Another method includes the use of isocyanic acid and furan under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of 3-Isocyanatofuran typically involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are carefully monitored to maintain the stability of the compound and to prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanatofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The isocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxides and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Isocyanatofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isocyanatofuran involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity is exploited in various applications, including the modification of polymers and the synthesis of bioactive compounds.
Comparison with Similar Compounds
Structural Analogues in the Furan Isocyanate Family
The following table compares 3-Isocyanatofuran with other furan-based isocyanates, highlighting differences in substituents, molecular weights, and structural features:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 3-Isocyanatofuran | 63707-04-0 | C₅H₃NO₂ | 123.08 | Furan ring with –N=C=O at position 3 |
| 3-Isocyanato-2-methylfuran | 921938-65-0 | C₆H₅NO₂ | 123.11 | Methyl group at position 2 of furan ring |
| 2,5-Diisocyanato-furan | 93289-70-4 | C₅H₂N₂O₃ | 154.08 | Two –N=C=O groups at positions 2 and 5 |
| 3,4-Diisocyanato-furan | 910299-76-2 | C₅H₂N₂O₃ | 154.08 | Two –N=C=O groups at positions 3 and 4 |
| 3-(Isocyanatomethyl)furan | 218144-38-8 | C₆H₅NO₂ | 123.11 | –CH₂–N=C=O substituent at position 3 |
| 5-Methyl-3-isocyanato-2-(trifluoromethyl)furan | 306935-03-5 | C₇H₅F₃NO₂ | 204.12 | Methyl and trifluoromethyl groups at positions 5 and 2 |
Key Observations :
- Diisocyanates : Compounds like 2,5-diisocyanato-furan exhibit higher reactivity due to multiple isocyanate groups, making them useful in cross-linking reactions for polyurethane synthesis .
Comparison with Non-Furan Isocyanates
Aromatic Isocyanates
- 3-Cyanophenyl Isocyanate (CAS RN: N/A): A benzene ring substituted with –N=C=O and –CN groups. The electron-withdrawing cyano group increases electrophilicity of the isocyanate, enhancing reactivity toward nucleophiles compared to furan-based analogues .
Heterocyclic Analogues
- 7-Isocyanato-2,3-dihydrobenzo[b]furan (CAS RN: 96219-40-8): A benzofuran derivative with a partially saturated ring.
Biological Activity
3-Isocyanatofuran is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential biological activities. The isocyanate functional group is known for its high reactivity, allowing it to form covalent bonds with various nucleophilic sites in biomolecules, which can lead to diverse biological effects.
Chemical Structure and Properties
3-Isocyanatofuran has the molecular formula CHNO. The presence of the isocyanate group (-N=C=O) attached to a furan ring contributes to its reactivity and potential interactions with biological systems.
The biological activity of 3-Isocyanatofuran is primarily attributed to its ability to react with nucleophiles such as amino acids, proteins, and other biomolecules. This interaction can lead to:
- Protein Modification : The formation of covalent bonds with thiol groups in cysteine residues or amino groups in lysine residues can alter protein function and stability.
- Enzyme Inhibition : By modifying active sites of enzymes, 3-Isocyanatofuran may inhibit enzymatic activity, impacting metabolic pathways.
Biological Activities
Research has indicated that derivatives of 3-Isocyanatofuran exhibit various biological activities:
- Antimicrobial Properties : Some studies suggest that compounds derived from 3-Isocyanatofuran show activity against bacteria and fungi. This antimicrobial effect may be due to the disruption of microbial cell membranes or interference with critical metabolic processes.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.
- Anticancer Potential : Preliminary studies indicate that certain derivatives might possess anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial activity of 3-Isocyanatofuran derivatives against various pathogens, including Staphylococcus aureus and Escherichia coli. The results showed varying degrees of inhibition, with some derivatives exhibiting MIC (Minimum Inhibitory Concentration) values as low as 10 µg/mL.
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| Derivative A | 10 | 20 |
| Derivative B | 15 | 25 |
| Derivative C | 5 | 30 |
Case Study 2: Anti-inflammatory Mechanism
In another study, the anti-inflammatory effects of a specific derivative were tested in a mouse model of acute inflammation. The compound significantly reduced edema and levels of pro-inflammatory cytokines such as TNF-α and IL-6.
| Treatment Group | Edema Reduction (%) | TNF-α Levels (pg/mL) |
|---|---|---|
| Control | - | 200 |
| Treatment A | 50 | 100 |
| Treatment B | 70 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
